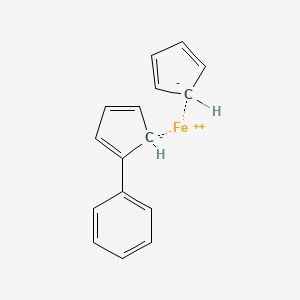
Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron is an organometallic compound that features a central iron atom bonded to two cyclopentadienyl rings, one of which is substituted with a phenyl group This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron typically involves the reaction of ferrocene with phenyl-substituted cyclopentadienyl ligands. One common method is the Diels-Alder reaction, where a cyclopentadienone derivative reacts with a phenyl-substituted diene in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) complexes.
Reduction: Reduction reactions can convert the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace one or more of the cyclopentadienyl rings with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a strong nucleophile and may be facilitated by heat or light.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(II) or iron(0) species. Substitution reactions can result in a variety of organometallic compounds with different ligands.
Scientific Research Applications
Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug delivery systems.
Medicine: Research is ongoing to explore its use in cancer therapy due to its ability to generate reactive oxygen species.
Mechanism of Action
The mechanism by which cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron exerts its effects involves the interaction of the iron center with various molecular targets. The iron atom can undergo redox reactions, facilitating electron transfer processes. Additionally, the aromatic rings can participate in π-π interactions with other aromatic systems, enhancing the compound’s binding affinity to specific targets. These interactions can activate or inhibit various biochemical pathways, depending on the context.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A simpler metallocene with two cyclopentadienyl rings bonded to an iron atom.
Ruthenocene: Similar to ferrocene but with a ruthenium center instead of iron.
Nickelocene: Features a nickel atom sandwiched between two cyclopentadienyl rings.
Uniqueness
Cyclopenta-2,4-dien-1-yl(2-phenylcyclopenta-2,4-dien-1-yl)iron is unique due to the presence of the phenyl group, which introduces additional steric and electronic effects. This substitution can enhance the compound’s stability and reactivity, making it more versatile in various applications compared to its simpler counterparts .
Properties
Molecular Formula |
C16H14Fe |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylbenzene;iron(2+) |
InChI |
InChI=1S/C11H9.C5H5.Fe/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-2-4-5-3-1;/h1-9H;1-5H;/q2*-1;+2 |
InChI Key |
JSTJHXYZWUHTJL-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1C2=CC=CC=C2.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















